molecular formula C27H29N3O4S B2766908 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 683762-48-3

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2766908
CAS No.: 683762-48-3
M. Wt: 491.61
InChI Key: ZVOIYULDABXTAF-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C22H30N4O3SC_{22}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 446.57 g/mol. It features a sulfonamide moiety, which is often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group may influence the inhibition or activation of these targets, leading to therapeutic effects.

Antidiabetic Effects

Recent studies have indicated that compounds similar to This compound exhibit significant antidiabetic properties. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides have been shown to act as glucokinase (GK) activators, promoting glucose homeostasis without inducing hypoglycemia or dyslipidemia in diabetic models . This suggests that our compound may also possess similar beneficial effects in managing type 2 diabetes mellitus.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that sulfonamide derivatives can inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. For example, compounds with similar structural motifs have been explored for their ability to induce apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific enzymes linked to cancer progression and metabolic disorders. For example, compounds targeting glucokinase have been shown to protect pancreatic beta-cells from apoptosis induced by streptozotocin .

In Vivo Studies

In vivo studies using diabetic mouse models have revealed that certain derivatives can significantly improve glucose tolerance without causing adverse effects such as hypoglycemia. These findings highlight the potential for this compound in therapeutic applications for diabetes management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound 72AntidiabeticGK activation; protects beta-cells
Sulfonamide AAnticancerInduces apoptosis in cancer cells
Sulfonamide BAntidiabeticImproves glucose tolerance

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-3-30-24-17-16-23(21-10-7-11-22(25(21)24)27(30)32)28-26(31)18-12-14-20(15-13-18)35(33,34)29(2)19-8-5-4-6-9-19/h7,10-17,19H,3-6,8-9H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOIYULDABXTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCCC5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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